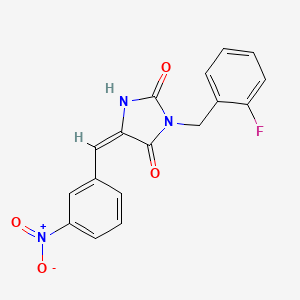
3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)-2,4-imidazolidinedione
Übersicht
Beschreibung
3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)-2,4-imidazolidinedione is a chemical compound that belongs to the imidazolidinedione class of compounds. It has been the subject of extensive scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)-2,4-imidazolidinedione involves the inhibition of various inflammatory pathways and the induction of apoptosis in cancer cells. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of inflammatory genes such as COX-2 and iNOS. It has also been found to induce the expression of pro-apoptotic genes such as Bax and to inhibit the expression of anti-apoptotic genes such as Bcl-2.
Biochemical and Physiological Effects:
3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)-2,4-imidazolidinedione has been found to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)-2,4-imidazolidinedione is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the scientific research on 3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)-2,4-imidazolidinedione. One of the main areas of research is the development of more potent and selective analogs of this compound for the treatment of various inflammatory diseases and cancer. Another area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be investigated.
Eigenschaften
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(3-nitrophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-14-7-2-1-5-12(14)10-20-16(22)15(19-17(20)23)9-11-4-3-6-13(8-11)21(24)25/h1-9H,10H2,(H,19,23)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAYOEPYONIMDX-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(2-fluorobenzyl)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4766046.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4766052.png)
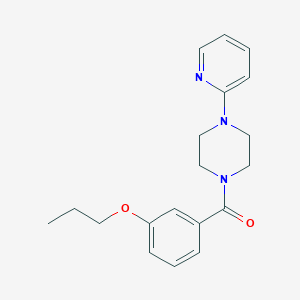
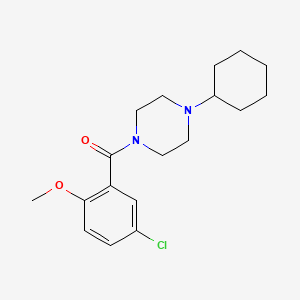
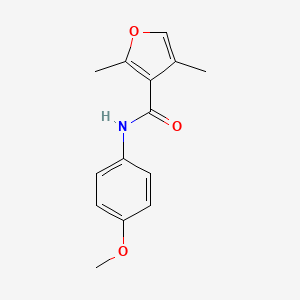
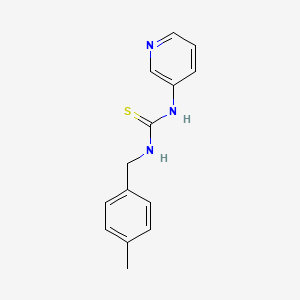
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766097.png)
![(2-{[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4766102.png)
![isopropyl 2-({2-cyano-3-[1-(2-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4766107.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4766117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4766121.png)
![N-(2-methoxy-5-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4766130.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4766138.png)
![6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4766149.png)